Cas no 96212-84-9 ((E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane)
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane Chemical and Physical Properties
Names and Identifiers
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- (E)-1-bromo-2-phenyl-1-(trimethylsilyl)-1-butene
- ;(E)-(1-bromo-2-phenylbut-1-enyl)trimethylsilane;; (E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane
- F95362
- AKOS025403999
- [(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane
- SCHEMBL6668802
- 96212-84-9
- JRORPYYTXGAHDK-SEYXRHQNSA-N
- (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
-
- Inchi: 1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12-
- InChI Key: JRORPYYTXGAHDK-SEYXRHQNSA-N
- SMILES: Br/C(=C(/C1C=CC=CC=1)\CC)/[Si](C)(C)C
Computed Properties
- Exact Mass: 282.04400
- Monoisotopic Mass: 282.04394Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 287.0±28.0 °C at 760 mmHg
- Flash Point: 183.8±19.0 °C
- PSA: 0.00000
- LogP: 5.08000
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E110925-500mg |
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | 500mg |
$ 670.00 | 2022-06-05 | ||
| TRC | E110925-1000mg |
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | 1g |
$ 1115.00 | 2022-06-05 | ||
| Key Organics Ltd | CS-2291-250MG |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 0.25 g |
£162.00 | 2023-02-16 | |
| Key Organics Ltd | CS-2291-0.5G |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 0.5 g |
£323.00 | 2023-02-16 | |
| Key Organics Ltd | CS-2291-1G |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 1g |
£389.00 | 2025-02-08 | |
| Key Organics Ltd | CS-2291-5G |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 5g |
£875.00 | 2025-02-08 | |
| Key Organics Ltd | CS-2291-10G |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 10g |
£1239.00 | 2025-02-08 | |
| Key Organics Ltd | CS-2291-25G |
(E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane |
96212-84-9 | >95% | 25g |
£2331.00 | 2025-02-08 |
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane Related Literature
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1. Diterpenoids
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Recent Advances in the Application of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane (CAS: 96212-84-9) in Chemical Biology and Pharmaceutical Research
In recent years, (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane (CAS: 96212-84-9) has emerged as a versatile building block in synthetic organic chemistry, particularly in the development of novel bioactive compounds. This compound, characterized by its unique bromo- and silyl-functionalized alkene structure, has been extensively utilized in cross-coupling reactions, cycloadditions, and other key transformations that are central to drug discovery and chemical biology. The present research briefing aims to summarize the latest advancements in the application of this compound, highlighting its role in the synthesis of potential therapeutic agents and its mechanistic insights.
A notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers employed this compound as a key intermediate in a Pd-catalyzed Sonogashira coupling reaction, which enabled the efficient construction of a library of alkynyl-substituted phenylbutene derivatives. Subsequent biological evaluation revealed that several derivatives exhibited potent inhibitory activity against the p53-MDM2 interaction, a well-validated target in cancer therapy. The study underscored the compound's role in facilitating the rapid diversification of chemical scaffolds, a critical aspect of hit-to-lead optimization.
Further mechanistic investigations have shed light on the reactivity profile of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane. A recent report in Organic Letters (2024) elucidated its participation in radical-mediated transformations, where the bromine atom serves as an effective leaving group under photoredox conditions. This reactivity was exploited in the synthesis of complex heterocyclic systems, which are prevalent in FDA-approved drugs. The study also highlighted the compound's compatibility with modern sustainable chemistry approaches, such as flow chemistry and catalytic methods, thereby aligning with the pharmaceutical industry's growing emphasis on green synthesis.
In the context of drug delivery systems, researchers have explored the incorporation of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane into polymer backbones to create stimuli-responsive materials. A 2023 study in Biomaterials Science demonstrated that silyl-containing polymers derived from this compound exhibited pH-dependent degradation profiles, making them promising candidates for targeted drug release in tumor microenvironments. The unique electronic properties imparted by the trimethylsilyl group were found to modulate the polymer's hydrophobicity and self-assembly behavior, offering new avenues for nanomedicine development.
From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have provided valuable data on compounds containing the (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane moiety. Research published in Chemical Research in Toxicology (2024) reported that while the bromoalkene functionality may pose metabolic stability challenges, strategic structural modifications could mitigate these issues without compromising biological activity. These findings are particularly relevant for medicinal chemists working on optimizing lead compounds for clinical development.
In conclusion, (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane (CAS: 96212-84-9) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse reactivity, coupled with recent methodological advances in its application, positions this compound as a key player in the synthesis of next-generation therapeutics. Future research directions may focus on expanding its utility in biocatalysis, fragment-based drug discovery, and the development of covalent inhibitors, further solidifying its importance in the field.
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